molecular formula C7H14ClF2NO B2919676 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride CAS No. 2375270-58-7

2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride

Cat. No.: B2919676
CAS No.: 2375270-58-7
M. Wt: 201.64
InChI Key: WIFGWURCXJDYHG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride is a chemical compound characterized by the presence of a pyrrolidine ring, a fluorinated carbon chain, and a hydroxyl group

Scientific Research Applications

2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride typically involves the reaction of pyrrolidine with a fluorinated carbon chain precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0°C to 100°C, depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carbon chain and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride is unique due to the combination of its fluorinated carbon chain, pyrrolidine ring, and hydrochloride component. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c8-7(9,6-11)5-10-3-1-2-4-10;/h11H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFGWURCXJDYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CO)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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